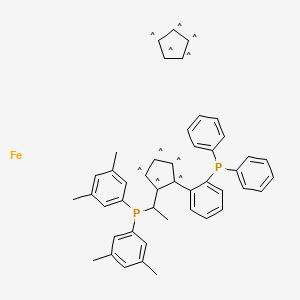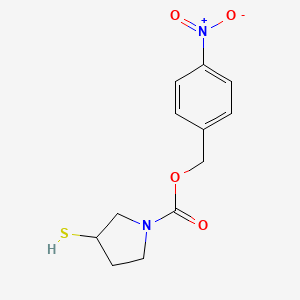
(4-Methyl-2-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of hydrazine, characterized by the presence of a methyl group at the 4-position and a nitro group at the 2-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{4-Methyl-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various electrophiles, solvents like ethanol or methanol.
Major Products Formed:
Reduction: (4-Methyl-2-aminophenyl)hydrazine.
Oxidation: (4-Carboxy-2-nitrophenyl)hydrazine.
Substitution: Hydrazone derivatives.
Scientific Research Applications
(4-Methyl-2-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-2-nitrophenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its hydrazine moiety can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity or altering cellular processes.
Comparison with Similar Compounds
(4-Methyl-2-nitrophenyl)hydrazine: Contains a methyl group at the 4-position and a nitro group at the 2-position.
(4-Nitrophenyl)hydrazine: Lacks the methyl group, only has a nitro group at the 4-position.
(2-Nitrophenyl)hydrazine: Nitro group at the 2-position, no methyl group.
Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to other hydrazine derivatives.
Properties
CAS No. |
50707-83-0 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(4-methyl-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 |
InChI Key |
COWMLQSNMSCSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)


![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)




![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)


